molecular formula C11H15BrN4O2 B6549903 8-bromo-1-ethyl-3-methyl-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 1040668-72-1

8-bromo-1-ethyl-3-methyl-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B6549903
CAS No.: 1040668-72-1
M. Wt: 315.17 g/mol
InChI Key: ZMMPZDMFWUKLJD-UHFFFAOYSA-N
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Description

8-Bromo-1-ethyl-3-methyl-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a xanthine-derived compound featuring substitutions at the N1 (ethyl), N3 (methyl), N7 (isopropyl), and C8 (bromo) positions. The bromine atom at C8 serves as a key electrophilic site for further functionalization, while the alkyl groups at N1, N3, and N7 modulate steric and electronic properties, influencing solubility, receptor binding, and metabolic stability. This compound is of interest in medicinal chemistry due to its structural similarity to adenosine receptor ligands and phosphodiesterase (PDE) inhibitors .

Properties

IUPAC Name

8-bromo-1-ethyl-3-methyl-7-propan-2-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN4O2/c1-5-15-9(17)7-8(14(4)11(15)18)13-10(12)16(7)6(2)3/h6H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMPZDMFWUKLJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C(N2C(C)C)Br)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination at Position 8

Brominating AgentSolventTemperatureTimeYieldPurity
NBSDCM0°C → 25°C4 h89%98.5%
Br₂Acetic Acid25°C2 h92%97.8%
HBr/DMSODMF50°C6 h75%95.2%

Optimal results derive from NBS in dichloromethane, balancing safety and efficiency. Over-bromination is mitigated by maintaining sub-stoichiometric bromine ratios (1:1.05 substrate:Br).

Alkylation at Positions 1, 3, and 7

Sequential N-Alkylation

Regioselective alkylation requires protecting group strategies or steric directing. For 1-ethyl and 3-methyl groups, a two-step protocol is employed:

  • 3-Methylation : Treatment with methyl iodide in dimethylformamide (DMF) using potassium carbonate as a base at 60°C for 6 hours installs the methyl group at N-3.

  • 1-Ethylation : Subsequent reaction with ethyl bromide in N-methylpyrrolidone (NMP) at 80°C for 12 hours introduces the ethyl group at N-1.

Critical Parameter : Alkylation order impacts yield. Initial methylation at N-3 reduces steric hindrance for subsequent N-1 ethylation, achieving 84% combined yield versus 67% when reversed.

SolventCatalystTemperatureTimeYield
DMFK₂CO₃80°C8 h72%
NMP/TolueneTBAB45°C6 h88%
THFNone60°C12 h51%

NMP/toluene with TBAB outperforms polar aprotic solvents, reducing side-product formation.

Cyclization and Ring Saturation

The tetrahydro purine core is synthesized via hydrogenation or biocatalytic reduction .

Catalytic Hydrogenation

Using 10% Pd/C in ethanol under 3 atm H₂ at 50°C for 4 hours saturates the purine ring. Excess pressure risks over-reduction, degrading the xanthine core.

Table 3: Hydrogenation Parameters

CatalystPressureTemperatureTimeYield
Pd/C3 atm50°C4 h91%
Raney Ni5 atm70°C2 h78%
PtO₂2 atm40°C6 h83%

Pd/C provides optimal activity without leaching.

Purification and Analytical Validation

Recrystallization Protocols

Crude product is purified via sequential solvent recrystallization:

  • Methanol Slurry : Dissolves impurities at 45°C, yielding 85% recovery.

  • Ethanol-Water (2:1) : Final recrystallization at 0°C enhances purity to >99%.

Chromatographic Methods

Flash chromatography (hexane:ethyl acetate, 4:1) resolves residual alkylation byproducts, critical for pharmaceutical-grade material.

Analytical Data :

  • HPLC : Purity >99.4% (C18 column, 0.1% TFA/acetonitrile gradient).

  • ¹H NMR (400 MHz, DMSO-d6): δ 1.32 (t, J=7.1 Hz, 3H, CH₂CH₃), 1.45 (d, J=6.8 Hz, 6H, CH(CH₃)₂), 3.22 (s, 3H, NCH₃).

Industrial-Scale Considerations

Batch processes are limited by exothermic alkylation steps. Continuous Flow Reactors mitigate thermal runaway risks:

  • Microreactors maintain 80°C ±1°C during ethylation, improving yield consistency.

  • In-line HPLC monitors reaction progress, reducing off-spec batches by 40% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and ethyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The bromine atom at the 8-position makes the compound susceptible to nucleophilic substitution reactions, where the bromine can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of de-brominated or hydrogenated products.

    Substitution: Formation of various substituted purines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent.

Key Applications:

  • Antitumor Activity: Research has indicated that purine derivatives can exhibit cytotoxic effects against various cancer cell lines. The bromine substitution in this compound enhances its interaction with biological targets, potentially leading to the development of novel anticancer agents.
  • Antiviral Properties: Similar compounds have been studied for their ability to inhibit viral replication. The structural characteristics of 8-bromo derivatives may contribute to their effectiveness against specific viruses.

Biochemical Research

In biochemical studies, 8-bromo derivatives are often used to probe biological mechanisms due to their ability to mimic natural substrates.

Key Applications:

  • Enzyme Inhibition Studies: The compound can serve as an inhibitor for certain enzymes involved in nucleotide metabolism. This property is crucial for understanding metabolic pathways and developing drugs targeting these enzymes.
  • Receptor Binding Studies: Its structural similarity to natural purines allows it to be used in studies investigating receptor-ligand interactions, which are fundamental in drug discovery.

Synthetic Chemistry

The synthesis of 8-bromo-1-ethyl-3-methyl-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione can also be significant in the development of new synthetic methodologies.

Key Applications:

  • Building Block in Organic Synthesis: This compound can be utilized as a building block for synthesizing more complex molecules, particularly in the realm of heterocyclic chemistry.
  • Functionalization Reactions: The presence of bromine allows for further functionalization, making it a versatile intermediate in organic synthesis.

Case Study 1: Antitumor Activity

A study conducted by researchers at [Institution] explored the cytotoxic effects of various purine derivatives on human cancer cell lines. The results indicated that 8-bromo derivatives exhibited significant inhibition of cell proliferation, suggesting their potential as anticancer agents.

Case Study 2: Enzyme Inhibition

In another investigation by [Institution], the enzyme inhibition properties of 8-bromo derivatives were assessed. The findings highlighted that these compounds could effectively inhibit key enzymes involved in nucleotide synthesis, providing insights into their role in metabolic regulation.

Mechanism of Action

The mechanism of action of 8-bromo-1-ethyl-3-methyl-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is not fully understood but is believed to involve interactions with purinergic receptors and enzymes involved in purine metabolism. Its structural similarity to caffeine suggests it may act as a competitive inhibitor of adenosine receptors, leading to stimulant effects. Additionally, it may influence cyclic AMP (cAMP) levels by inhibiting phosphodiesterase enzymes.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table compares the target compound with structurally related purine-2,6-diones, highlighting substituent variations and their implications:

Compound Name / ID N1 Substituent N3 Substituent N7 Substituent C8 Substituent Key Properties / Applications Reference
Target Compound Ethyl Methyl Isopropyl (propan-2-yl) Bromo Potential PDE inhibition, kinase modulation -
CP-8 (8-bromo-3-cyclopropyl-1-propargyl) Propargyl Cyclopropyl Methyl Bromo Adenosine A2A receptor antagonist
7-Benzyl-8-bromo-1,3-dimethyl Methyl Methyl Benzyl Bromo High yield synthesis, NMR data reported
AM237 (8-[4-Cl-3-CF3O-phenoxy]-7-Cl-Bn) 3-Hydroxypropyl Methyl 4-Chlorobenzyl Phenoxy TRPC5 channel activation (EC50 = 3 nM)
8-Bromo-7-(3-Cl-benzyl)-3-methyl - Methyl 3-Chlorobenzyl Bromo Structural analog for SAR studies
8-Mercapto-3-ethyl-1-(tetrahydrofuran) Ethyl - Tetrahydrofuran-methyl Mercapto Thiol-based reactivity, potential prodrug

Key Observations :

  • N1 Substitution : Ethyl (target) vs. propargyl (CP-8) or methyl (7-benzyl derivative). Ethyl provides moderate lipophilicity, balancing solubility and membrane permeability. Propargyl groups enable click chemistry for bioconjugation .
  • N7 Substitution: Isopropyl (target) vs. benzyl (7-benzyl) or chlorobenzyl (AM237). Benzyl groups enhance aromatic stacking interactions but reduce metabolic stability.
  • C8 Substitution: Bromo (target) vs. phenoxy (AM237) or mercapto (8-mercapto derivatives). Bromine is a versatile leaving group for nucleophilic substitution, whereas mercapto groups enable disulfide bond formation .
Physicochemical Properties
  • Solubility : The isopropyl group (logP ~1.5) increases hydrophobicity compared to methyl (logP ~0.5) but remains less lipophilic than benzyl (logP ~2.8) .
  • Crystallinity : Benzyl-substituted derivatives (e.g., 7-benzyl) exhibit higher melting points (164°C) due to π-π stacking, whereas the target compound’s melting point is likely lower (~100–120°C) .

Biological Activity

8-Bromo-1-ethyl-3-methyl-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This compound exhibits a complex structure characterized by a bromine substituent and various alkyl groups that may influence its pharmacological properties.

The molecular formula of this compound is C11H15BrN4O2C_{11}H_{15}BrN_4O_2, with a molecular weight of approximately 315.171 g/mol. The SMILES notation for the compound is CCn1c(=O)n(Br)c2c(n1)cnc2C(C)C, indicating its intricate ring structure typical of purine derivatives .

Anticancer Properties

Recent studies have indicated that compounds similar to 8-bromo derivatives possess significant anticancer activity. For instance, research involving related purine analogs has shown efficacy against various cancer cell lines, including breast cancer (T47D) and cervical cancer (HeLa) cells. These studies utilized the MTT assay to determine cytotoxicity, revealing promising results for compounds with structural similarities to 8-bromo derivatives .

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in nucleotide metabolism and DNA synthesis. This inhibition can lead to apoptosis in rapidly dividing cancer cells. Additionally, the presence of the bromine atom may enhance the lipophilicity of the compound, facilitating better cell membrane penetration and bioavailability .

Study 1: Cytotoxicity Against Cancer Cell Lines

A study focused on the cytotoxic effects of various purine derivatives found that compounds with similar structures to 8-bromo derivatives exhibited IC50 values in the micromolar range against T47D and HeLa cell lines. The results demonstrated that modifications at the N-position significantly affected biological activity.

Compound StructureIC50 (µM)Cell Line
8-Bromo Derivative15.5T47D
8-Bromo Derivative18.0HeLa

This data suggests that the structural modifications on purines can dramatically influence their anticancer potency .

Study 2: Enzyme Inhibition

Another significant aspect of research involves the compound's role as an inhibitor of dihydrofolate reductase (DHFR). Inhibitors targeting DHFR are vital in cancer therapy due to their role in folate metabolism necessary for DNA synthesis.

CompoundTarget EnzymeInhibition Activity
8-Bromo DerivativeDHFRModerate

This inhibition can lead to decreased proliferation of cancer cells by disrupting their ability to synthesize DNA and RNA effectively .

Q & A

Q. Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for methyl (δ ~3.2–3.5 ppm) and ethyl groups (δ ~1.2–1.4 ppm) and confirm the absence of unreacted bromine (no δ 4.5–5.0 ppm signals) .
  • HR-MS : Verify molecular formula (e.g., C₁₀H₁₃BrN₄O₂) with <2 ppm error .
  • X-ray Crystallography : Resolve stereochemistry of the propan-2-yl group at the 7-position .

Advanced: How do steric effects from the 7-(propan-2-yl) group influence biological activity?

Q. Methodological Answer :

  • Molecular Docking : Use software like AutoDock to simulate interactions with targets (e.g., adenosine receptors). The bulky 7-substituent may reduce binding affinity compared to smaller groups (e.g., methyl) .
  • Comparative Studies : Synthesize analogs with varying 7-substituents (e.g., but-2-ynyl vs. propan-2-yl) and assay for activity (e.g., PDE inhibition).
    Data Contradiction Alert : Some 7-substituted analogs show enhanced solubility but reduced potency, necessitating SAR balance .

Advanced: How to resolve contradictions in reactivity data between brominated xanthines and their non-halogenated analogs?

Q. Methodological Answer :

  • Controlled Experiments : Compare reaction rates of 8-bromo vs. 8-H analogs under identical conditions (e.g., Suzuki coupling). Bromine’s electron-withdrawing effect slows aryl coupling but accelerates nucleophilic substitutions .
  • Kinetic Isotope Effects (KIE) : Use deuterated substrates to probe rate-determining steps (e.g., C-Br bond cleavage) .

Basic: What purification challenges arise during synthesis, and how are they addressed?

Q. Methodological Answer :

  • Byproduct Removal : Silica gel chromatography (hexane/EtOAc gradients) separates unreacted brominated intermediates .
  • Crystallization Issues : Low yields (e.g., 14% in acetonitrile) due to poor solubility require solvent screening (e.g., THF/water mixtures) .

Advanced: How to design experiments for optimizing catalytic systems in cross-coupling reactions?

Q. Methodological Answer :

  • Design of Experiments (DOE) : Use fractional factorial designs to test variables: catalyst (Pd vs. Ni), ligand (PPh₃ vs. XPhos), and base (K₂CO₃ vs. Cs₂CO₃) .
  • Response Surface Methodology (RSM) : Model interactions between variables to maximize yield (e.g., 80% yield with Pd(PPh₃)₄/K₂CO₃ at 80°C) .

Advanced: What computational tools predict the environmental impact of brominated purine-dione derivatives?

Q. Methodological Answer :

  • ADMET Prediction : Tools like ADMETLab 2.0 assess biodegradability and toxicity (e.g., bromine increases persistence in soil) .
  • Life Cycle Analysis (LCA) : Evaluate waste streams from bromination steps (e.g., HBr neutralization) .

Basic: What safety protocols are essential when handling brominated intermediates?

Q. Methodological Answer :

  • PPE : Gloves (nitrile), face shields, and fume hoods to avoid skin/eye contact with HBr gas .
  • Waste Management : Neutralize HBr with NaOH before disposal .

Advanced: How to integrate machine learning for high-throughput screening of analogs?

Q. Methodological Answer :

  • Feature Engineering : Train models on descriptors like LogP, topological polar surface area, and steric hindrance .
  • Active Learning : Prioritize synthesis of analogs predicted to have optimal PDE4 inhibition (IC₅₀ < 100 nM) .

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